Cas no 924725-43-9 (N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide structure
924725-43-9 structure
商品名:N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
CAS番号:924725-43-9
MF:C24H27N3O4S
メガワット:453.553884744644
CID:6317046
PubChem ID:16343621

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • 924725-43-9
    • Z109734934
    • EN300-26596490
    • インチ: 1S/C24H27N3O4S/c28-23-11-6-15-27(23)22-10-5-4-9-21(22)25-24(29)20-12-16-26(17-13-20)32(30,31)18-14-19-7-2-1-3-8-19/h1-5,7-10,14,18,20H,6,11-13,15-17H2,(H,25,29)/b18-14+
    • InChIKey: UKOIHLAFMFIUHH-NBVRZTHBSA-N
    • ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=CC=CC=C2N2C(CCC2)=O)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 453.17222752g/mol
  • どういたいしつりょう: 453.17222752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 793
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 95.2Ų

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596490-0.05g
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
924725-43-9 95.0%
0.05g
$212.0 2025-03-20

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamideに関する追加情報

Comprehensive Overview of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide (CAS No. 924725-43-9)

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide, with the CAS number 924725-43-9, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a pyrrolidinone ring, a piperidine backbone, and a sulfonyl linker, making it a versatile candidate for drug discovery and development. Researchers are particularly interested in its potential applications due to its structural complexity and bioactive properties.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. The compound’s piperidine-4-carboxamide moiety is a common pharmacophore found in many FDA-approved drugs, suggesting its relevance in modulating biological pathways. Additionally, the 2-oxopyrrolidin-1-yl group is known to enhance bioavailability, a critical factor in drug design. These attributes align with current trends in AI-driven drug discovery, where computational models prioritize molecules with optimal pharmacokinetic profiles.

The sulfonyl bridge in N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide contributes to its stability and binding affinity, a feature often explored in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Given the rising interest in cancer therapeutics and neurodegenerative disease research, this compound’s mechanism of action is a subject of active investigation. Online searches for "piperidine derivatives in drug development" and "sulfonamide-based bioactive molecules" reflect the scientific community’s focus on these structural motifs.

From a synthetic chemistry perspective, the compound’s CAS No. 924725-43-9 serves as a key identifier for researchers sourcing high-purity materials. Laboratories specializing in custom synthesis and contract research organizations (CROs) frequently encounter queries related to its preparation and scalability. Optimizing its synthesis route is crucial, as highlighted by the popularity of search terms like "efficient synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl] derivatives" and "piperidine-4-carboxamide analogs."

Beyond its pharmaceutical potential, N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is also studied for its structure-activity relationships (SAR). Researchers leverage molecular docking and QSAR modeling to predict its interactions with biological targets, a topic frequently searched in academic databases. The compound’s phenyl ethenesulfonyl group, in particular, is scrutinized for its role in enhancing selectivity, a priority in modern fragment-based drug design.

In conclusion, CAS No. 924725-43-9 represents a compelling case study in the intersection of medicinal chemistry and computational biology. Its multifaceted structure and relevance to contemporary research themes—such as personalized medicine and high-throughput screening—underscore its importance. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in discussions about next-generation therapeutics and innovative drug scaffolds.

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